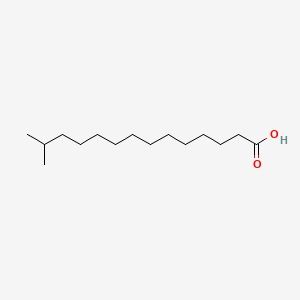

13-Methyltetradecanoic Acid

Description

13-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Chondrosia reniformis, and other organisms with data available.

This compound is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the thirteenth position.

Structure

3D Structure

Properties

IUPAC Name |

13-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179552 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2485-71-4, 50973-09-6 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-Methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-METHYLTETRADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 13-Methyltetradecanoic Acid: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid with significant therapeutic potential. The document details its discovery, natural origins, physicochemical properties, and its mechanism of action as a pro-apoptotic agent in cancer cells. Detailed experimental protocols for its analysis and diagrams of its biosynthesis and signaling pathways are also presented to support further research and drug development efforts.

Discovery and Origin

This compound, a saturated branched-chain fatty acid, was first identified as a potent anti-cancer agent isolated from a traditional fermented soybean product named "Yang Zhen Hua 851".[1] This discovery has spurred significant interest in its potential as a chemotherapeutic agent.

While initially discovered in a fermented product, 13-MTD is also found in a variety of natural sources. It is a known component of the cell membranes of certain bacteria and has been identified in marine organisms, such as sponges, and in the fat tissues of ruminant animals.[2][3] The presence of 13-MTD in ruminants is primarily attributed to the ingestion of bacteria that synthesize this fatty acid.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [4][5] |

| Molecular Weight | 242.40 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Isopentadecanoic acid, 13-MTD | [4] |

| CAS Number | 2485-71-4 | [4] |

| Melting Point | 50.2 °C | [6] |

| Boiling Point | 189 °C at 12 Torr | [6] |

| Density | 0.894 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | Approximately 6.7 - 7.3 (Predicted for long-chain fatty acids in a lipid environment) | [7][8] |

| Solubility | Soluble in ethanol, chloroform (B151607), and ether.[9] Practically insoluble in water.[10] | [9][10] |

| Physical State | Solid at room temperature | [11] |

Experimental Protocols

General Protocol for Extraction and Isolation from Fermented Soy Products

While a specific, detailed protocol for the isolation of 13-MTD from "Yang Zhen Hua 851" is not publicly available, a general procedure can be outlined based on standard methods for fatty acid extraction from fermented soy. This process involves lipid extraction, saponification, and chromatographic purification.

Materials:

-

Fermented soybean product

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Potassium hydroxide (B78521) (KOH)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate (B1210297) gradient)

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize the fermented soy product with a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid residues.

-

Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower chloroform phase containing the total lipids.

-

Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

-

Saponification:

-

Dissolve the crude lipid extract in a methanolic KOH solution.

-

Reflux the mixture to hydrolyze the fatty acid esters into free fatty acids.

-

Acidify the solution to protonate the fatty acid salts.

-

-

Purification:

-

Extract the free fatty acids into hexane.

-

Concentrate the hexane extract and apply it to a silica gel column.

-

Elute the column with a hexane:ethyl acetate gradient to separate the fatty acids.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing 13-MTD.

-

Pool the pure fractions and evaporate the solvent to obtain isolated 13-MTD.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of fatty acids. For analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Materials:

-

13-MTD sample

-

Methanolic HCl or BF₃-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar-coated)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Treat the 13-MTD sample with methanolic HCl or BF₃-methanol.

-

Heat the mixture to ensure complete esterification.

-

Extract the resulting FAMEs into hexane.

-

Wash the hexane layer with water and dry over anhydrous sodium sulfate.

-

-

GC-MS Instrumental Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 230 °C at 3 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

Column: DB-23 or equivalent polar capillary column

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

Identify the 13-MTD methyl ester peak based on its retention time compared to a standard.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including 13-MTD.

Materials:

-

Purified 13-MTD sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified 13-MTD in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition (Typical Parameters):

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon spectrum to determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations to establish the carbon skeleton.

-

-

Structural Elucidation:

-

Analyze the chemical shifts, integration values, and coupling constants from the ¹H NMR spectrum.

-

Use the ¹³C NMR and DEPT spectra to identify all carbon signals.

-

Combine the information from COSY, HSQC, and HMBC spectra to piece together the complete molecular structure of this compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines.[12] Its primary mechanism of action involves the modulation of the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key regulator of cell survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. 13-MTD has been shown to inhibit the phosphorylation of AKT, a central kinase in this pathway.[7][12] By downregulating p-AKT, 13-MTD effectively turns off the pro-survival signal, leading to the activation of downstream apoptotic effectors like caspase-3.[12]

Caption: 13-MTD's inhibition of AKT phosphorylation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. 13-MTD has been observed to activate the pro-apoptotic arms of the MAPK pathway, specifically p38 and c-Jun N-terminal kinase (JNK), while its effect on the pro-survival ERK pathway can be cell-type dependent. The activation of p38 and JNK contributes to the induction of apoptosis in cancer cells.

Caption: 13-MTD's activation of pro-apoptotic MAPK pathways.

Biosynthesis and Experimental Workflow

Bacterial Biosynthesis of this compound

In bacteria, 13-MTD is synthesized as a branched-chain fatty acid. The biosynthesis pathway utilizes precursors from branched-chain amino acid metabolism. Specifically, isobutyryl-CoA, derived from valine, serves as the primer for the fatty acid synthase (FAS) system to build the iso-fatty acid chain.

Caption: Biosynthesis of 13-MTD in bacteria.

Experimental Workflow: From Fermented Soy to Pure Compound

The overall workflow for obtaining and characterizing this compound from a fermented soy source is summarized in the following diagram.

Caption: Experimental workflow for 13-MTD.

Conclusion

This compound is a promising natural product with well-documented anti-cancer properties. Its discovery from a traditional fermented food highlights the potential of natural sources for novel drug leads. The elucidation of its mechanism of action through the modulation of key signaling pathways provides a solid foundation for its further development as a therapeutic agent. This technical guide provides the essential information and methodologies for researchers to advance the study of this intriguing fatty acid.

References

- 1. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Methyl 13-methyltetradecanoate | C16H32O2 | CID 5077204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Methyltetradecanoic Acid: Natural Occurrences, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoic acid, a branched-chain saturated fatty acid, has garnered significant scientific interest due to its notable biological activities, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its chemical synthesis, and an in-depth look at its mechanism of action involving key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, oncology, and drug development.

Natural Sources of this compound

This compound is found in a variety of natural sources, including bacteria, marine organisms, and mammalian milk. While it is not synthesized by the human body, it is present in the diet through consumption of dairy and ruminant fats.

Microbial Sources

Branched-chain fatty acids are common components of the cell membranes of many bacterial species, where they play a crucial role in regulating membrane fluidity. This compound has been identified in various bacteria, often as a significant component of their total fatty acid profile.

| Bacterial Source | Relative Abundance of Branched-Chain Fatty Acids | Specific Data for this compound |

| Stenotrophomonas maltophilia | Iso- and anteiso-fatty acids are present. | Isolated in minor amounts from fermentation products[1]. |

| General Bacteria | Iso-fatty acid content can be a taxonomic marker. Some bacteria contain iso- but not anteiso-fatty acids, and vice versa[2]. | Iso-fatty acids with an even total number of carbons are more common[2]. |

Marine Organisms

Marine sponges, known for hosting a diverse array of symbiotic microorganisms, are a rich source of unique fatty acids, including this compound and its derivatives.

| Marine Sponge Species | Relative Abundance of Branched-Chain Fatty Acids | Specific Data for this compound |

| Amphimedon complanata | Contains various methyl-branched fatty acids. | 2-methoxy-13-methyltetradecanoic acid has been identified[3]. |

| General Demospongiae | High abundance of mid-chain and long-chain branched fatty acids. | Branched long-chain fatty acids provide information on biosynthetic interactions between endosymbionts and the host[4]. |

Mammalian Milk and Adipose Tissue

This compound is a naturally occurring component of milk fat and depot fats in ruminants and is also found in human milk.

| Source | Concentration/Relative Abundance |

| Bovine Milk Fat | Branched-chain fatty acids constitute about 2% of total fatty acids. Iso- and anteiso- forms with chain lengths from 14 to 17 carbons are present[5]. Pentadecanoic acid (15:0) and heptadecanoic acid (17:0), which include branched-chain isomers, are synthesized by rumen bacteria[6]. |

| Ox and Sheep Depot Fats | Occurs naturally in these tissues[1]. |

| Human Milk | Present as a natural component[1]. |

Biosynthesis of this compound

In bacteria, the biosynthesis of branched-chain fatty acids, such as this compound, initiates from branched-chain amino acids. The pathway involves the conversion of these amino acids into their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system.

References

- 1. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]

- 2. Methyl 13-methyltetradecanoate [shop.labclinics.com]

- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 13-Methyltetradecanoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Branched-Chain Fatty Acid with Potent Anti-Cancer Activity

Abstract

13-Methyltetradecanoic acid (13-MTD), also known as iso-pentadecanoic acid, is a saturated branched-chain fatty acid that has garnered significant scientific interest due to its potent anti-tumor properties. Initially identified in soy fermentation products, this molecule has been shown to induce programmed cell death, or apoptosis, in a variety of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the biological role of 13-MTD, with a particular focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fatty acids in oncology.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids that are found in various natural sources, including bacteria, ruminant fats, and certain fermented foods.[2] While less abundant than their straight-chain counterparts, BCFAs play crucial roles in biological systems, such as influencing cell membrane fluidity and participating in cellular signaling. This compound is a notable example of a BCFA that has demonstrated significant biological activity, particularly in the context of cancer.

The primary and most extensively studied biological function of 13-MTD is its ability to inhibit the growth of cancer cells by inducing apoptosis.[1][3] This has been observed in various cancer types, including T-cell non-Hodgkin's lymphoma, bladder cancer, breast cancer, prostate cancer, and hepatocellular carcinoma.[3] The pro-apoptotic effects of 13-MTD are mediated through the modulation of key intracellular signaling pathways, primarily the PI3K/AKT and MAPK pathways.

Beyond its anti-cancer effects, some research suggests that branched-chain fatty acids like 13-MTD may also play a role in bacterial physiology, influencing the properties of bacterial cell membranes.

Molecular Mechanism of Action: Anti-Cancer Activity

The anti-tumor activity of this compound is primarily attributed to its ability to trigger apoptosis in cancer cells through the modulation of critical signaling cascades. The following sections detail the key pathways affected by 13-MTD.

Inhibition of the PI3K/AKT Signaling Pathway

A central mechanism of 13-MTD-induced apoptosis is the downregulation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] The AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis.

13-MTD has been shown to inhibit the phosphorylation of AKT, thereby inactivating it.[3] The dephosphorylation of AKT sets off a cascade of downstream events that promote apoptosis. One of the key downstream effectors of AKT is the transcription factor Nuclear Factor-kappa B (NF-κB), which is involved in promoting cell survival. Inhibition of AKT phosphorylation by 13-MTD leads to a subsequent decrease in NF-κB phosphorylation, further contributing to the pro-apoptotic environment.[3]

The precise upstream mechanism by which 13-MTD leads to the dephosphorylation of AKT is still under investigation. However, it is a critical event in initiating the apoptotic cascade.

Modulation of the MAPK Signaling Pathway

In addition to the AKT pathway, 13-MTD also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a complex role in cell proliferation, differentiation, and apoptosis. In the context of bladder cancer cells, 13-MTD has been shown to activate the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key members of the MAPK family that are often associated with stress-induced apoptosis.[1]

The activation of p38 and JNK, coupled with the inhibition of the pro-survival AKT pathway, creates a cellular environment that is highly conducive to apoptosis.

Induction of Mitochondrial-Mediated Apoptosis

The signaling events initiated by 13-MTD converge on the mitochondria, leading to the intrinsic pathway of apoptosis. In bladder cancer cells, 13-MTD treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, resulting in the release of cytochrome c into the cytoplasm.[1]

Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

Activation of Caspase Cascade

The activation of caspase-3 is a critical execution step in the apoptotic process. 13-MTD treatment has been shown to induce the cleavage of pro-caspase-3 into its active form.[3] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[3]

Quantitative Data

The anti-cancer effects of this compound have been quantified in several studies. The following tables summarize key quantitative findings.

| Cell Line | Assay | Parameter | Value | Reference |

| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (24h) | 38.51 ± 0.72 µg/ml | [4] |

| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (48h) | 25.74 ± 3.50 µg/ml | [4] |

| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (72h) | 11.82 ± 0.90 µg/ml | [4] |

| T-cell lymphomas | In vitro | ID50 | 10-25 µg/ml | [5] |

| Model | Treatment | Parameter | Result | Reference |

| Jurkat cell xenograft in nude mice | 70 mg/kg/day 13-MTD (oral) | Tumor Volume (after 30 days) | 1000.54 ± 156.78 mm³ (vs. 2325.43 ± 318.32 mm³ in control) | [6] |

| Jurkat cell xenograft in nude mice | 70 mg/kg/day 13-MTD (oral) | Tumor Inhibition Rate | 40% | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the biological role of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add various concentrations of this compound (e.g., 10, 20, 40, 60, 80 µg/ml) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction:

-

After treatment with 13-MTD, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, cleaved caspase-3, PARP, GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 13-MTD-Induced Apoptosis

Caption: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.

Experimental Workflow for Studying 13-MTD's Anti-Cancer Effects

Caption: Experimental workflow for investigating 13-MTD's anti-cancer activity.

Other Potential Biological Roles

While the anti-cancer properties of this compound are the most well-documented, some evidence suggests other potential biological roles. As a branched-chain fatty acid, it may contribute to the regulation of membrane fluidity in bacteria. Further research is needed to fully elucidate the broader physiological functions of this molecule.

Conclusion

This compound is a promising natural compound with potent anti-cancer activity. Its ability to induce apoptosis in various cancer cell lines through the modulation of the PI3K/AKT and MAPK signaling pathways makes it a molecule of significant interest for further research and potential therapeutic development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this fascinating branched-chain fatty acid. Future studies should focus on elucidating the precise upstream targets of 13-MTD and its potential efficacy in combination with other chemotherapeutic agents.

References

- 1. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alteration of Membrane Fluidity or Phospholipid Composition Perturbs Rotation of MreB Complexes in Escherichia coli [frontiersin.org]

Unlocking Therapeutic Potential: A Technical Guide to 13-Methyltetradecanoic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: 13-Methyltetradecanoic acid (13-MTD), also known as isopentadecanoic acid, is a branched-chain saturated fatty acid demonstrating significant potential in the realm of drug development, particularly in oncology. Initially identified in soy fermentation products, this molecule has garnered attention for its ability to selectively induce apoptosis in various cancer cell lines with minimal toxicity to normal cells.[1][2] This technical guide provides a comprehensive overview of 13-MTD, consolidating its physicochemical properties, biological activity, and detailed experimental protocols to support further research and development.

Physicochemical Properties

This compound is a C15 saturated fatty acid with a methyl group at the 13th carbon position.[1] Its unique branched structure differentiates it from more common straight-chain fatty acids and is key to its biological activity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Isopentadecanoic acid, 13-Methylmyristic acid, iso-C15:0 | [3][4] |

| CAS Number | 2485-71-4 | [3] |

| Molecular Formula | C₁₅H₃₀O₂ | [3] |

| Molecular Weight | 242.40 g/mol | [3] |

| Physical State | Solid | [3] |

| Melting Point | 50.2 °C | [5] |

| Boiling Point | 189 °C (at 12 Torr) | [5] |

| Solubility | Soluble in Chloroform, Ethanol, Ether | [3][5] |

Occurrence and Biosynthesis

Natural Occurrence

This compound is found in various natural sources, most notably in certain bacteria and soy fermentation products.[1][2] It is a component of the cellular fatty acids in bacteria such as Streptomyces and is also present in dairy fat and ruminant meat.

Biosynthesis in Bacteria

In bacteria, the biosynthesis of branched-chain fatty acids like 13-MTD diverges from straight-chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as a primer, the synthesis utilizes branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine.

For iso-fatty acids with an even number of carbons, isobutyryl-CoA (derived from valine) is the primer. For iso-fatty acids with an odd number of carbons, like 13-MTD (an iso-C15 fatty acid), isovaleryl-CoA (derived from leucine) serves as the starting block. Following this initial priming, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) II system.[1][6]

Biological Activity and Mechanism of Action

The primary therapeutic interest in 13-MTD stems from its pro-apoptotic activity against a range of human cancer cells.[1][2] Studies have shown its efficacy in T-cell lymphomas, bladder cancer, prostate cancer, and breast cancer cell lines.[2][3][6]

Induction of Apoptosis via PI3K/Akt and MAPK Signaling

13-MTD induces mitochondrial-mediated apoptosis by modulating key signaling pathways that govern cell survival and proliferation.[1][6]

-

PI3K/Akt Pathway Inhibition: A primary mechanism of 13-MTD is the down-regulation of phosphorylated Akt (p-Akt).[1][3] Akt is a kinase that promotes cell survival; its inhibition is a critical step in initiating apoptosis. By reducing p-Akt levels, 13-MTD disrupts this pro-survival signaling.[3]

-

MAPK Pathway Modulation: 13-MTD also activates components of the MAPK pathway, specifically p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced apoptosis.[6]

-

Mitochondrial Dysregulation: The modulation of these pathways leads to changes in the expression of Bcl-2 family proteins. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[6] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[6]

-

Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, notably the cleavage and activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[3][6] This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP).[3]

Quantitative Biological Data

13-MTD has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.

| Cell Line | Cancer Type | IC₅₀ / ID₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Source(s) |

| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 (at 48h) | ~106.2 | [3] |

| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 (at 48h) | ~129.1 | [3] |

| EL4 | T-cell Lymphoma | 31.53 ± 5.18 (at 48h) | ~130.1 | [3] |

| K-562 | Leukemia | 10 - 25 | ~41.2 - 103.1 | [2] |

| MCF7 | Breast Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |

| DU 145 | Prostate Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |

| BxPC3 | Pancreatic Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |

| HCT 116 | Colon Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |

Note: µM values are calculated based on a molecular weight of 242.4 g/mol .

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 13-MTD.

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is used to assess the effect of 13-MTD on cancer cell viability and to determine its IC₅₀ value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of 13-MTD in complete medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted 13-MTD solutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

-

MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[5][7] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

-

Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 13-MTD concentration and use non-linear regression to determine the IC₅₀ value.[7]

Analysis of Protein Phosphorylation (Western Blot)

This protocol details the steps to analyze the phosphorylation status of proteins like Akt in response to 13-MTD treatment.

Materials:

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Lysis: Plate cells in 6-well plates and treat with 13-MTD as described for the MTT assay. After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][10]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) into each well of an SDS-PAGE gel and perform electrophoresis.[9][11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST.

-

Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) or the total protein of interest (e.g., total Akt).[9]

Extraction and Analysis of Fatty Acids (GC-MS)

This protocol outlines a general workflow for the extraction of fatty acids from bacterial cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure Outline:

-

Sample Collection: Harvest bacterial cells from a liquid culture by centrifugation.[13]

-

Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction, commonly using a Bligh-Dyer method with a chloroform:methanol:water mixture.[14] An internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) should be added for quantification.

-

Saponification and Methylation: The extracted lipids are saponified (using a base like sodium methoxide) to release the fatty acids from complex lipids, followed by methylation to convert them into fatty acid methyl esters (FAMEs).[14] An alternative is direct transesterification using an acidic catalyst like anhydrous HCl in methanol.[14]

-

FAME Extraction: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane (B92381).[14]

-

GC-MS Analysis: The hexane layer containing the FAMEs is injected into the GC-MS. The FAMEs are separated based on their boiling points and retention times on the GC column and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak area of 13-MTD-methyl ester to the peak area of the internal standard and a standard curve.[15]

Relevance in Drug Development and Future Outlook

This compound represents a promising candidate for cancer chemotherapy due to its potent and selective pro-apoptotic activity.[2] Its ability to inhibit the PI3K/Akt pathway, a frequently dysregulated cascade in human cancers, makes it a molecule of high interest. Furthermore, in vivo studies have shown that it can effectively inhibit tumor growth in xenograft models with no significant toxic side effects observed at therapeutic doses.[2]

The low toxicity profile of 13-MTD is a significant advantage over conventional chemotherapeutic agents.[16] Future research should focus on elucidating its full range of molecular targets, optimizing its formulation for enhanced bioavailability, and exploring its potential in combination therapies to overcome drug resistance. The detailed protocols and consolidated data in this guide serve as a foundational resource for scientists dedicated to advancing this promising molecule from the laboratory to the clinic.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising anti-cancer agent.[1][2][3][4] Extensive research has demonstrated its ability to inhibit the growth of a wide range of human cancer cell lines, both in laboratory settings (in vitro) and in animal models (in vivo).[1][5][6][7][8][9] The primary mechanism of its anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells, with minimal toxic effects on normal cells.[1][2][10] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of 13-MTD, with a focus on its impact on key signaling pathways. It also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Introduction

This compound is a branched-chain fatty acid that was initially identified in a soy fermentation product.[1][5][10] Subsequent studies have confirmed that both the natural and synthetically produced forms of 13-MTD possess potent anti-cancer properties.[2] This document serves as a technical resource, consolidating the current understanding of 13-MTD's mechanism of action in cancer cells.

Core Mechanism of Action: Induction of Apoptosis

The central mechanism through which 13-MTD exerts its anti-cancer effects is the induction of apoptosis.[1][2][3][5][6][8][9][10] This process is characterized by a series of well-defined morphological and biochemical events that lead to controlled cell death. Studies have shown that 13-MTD triggers apoptosis in a variety of cancer cell types, including those of the prostate, breast, liver, bladder, and T-cell lymphomas.[1][5][8][10]

The apoptotic process induced by 13-MTD is mediated by the intrinsic, or mitochondrial, pathway.[10] This is evidenced by several key molecular changes observed in cancer cells following treatment with 13-MTD:

-

Regulation of Bcl-2 Family Proteins: 13-MTD treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[10][11] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes mitochondrial dysfunction, culminating in the release of cytochrome c from the mitochondria into the cytoplasm.[10][11]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3 has been observed, which is a key executioner caspase.[7][8][9]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave several cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[7][8][9] The cleavage of PARP is a hallmark of apoptosis.

Modulation of Key Signaling Pathways

13-MTD's ability to induce apoptosis is intricately linked to its modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death. The two primary pathways affected are the PI3K/AKT and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]

Downregulation of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. In many cancers, this pathway is aberrantly activated. 13-MTD has been shown to inhibit this pathway by downregulating the phosphorylation of AKT.[2][10][11] The dephosphorylation of AKT inactivates it, thereby lifting its inhibitory block on apoptotic processes. In T-cell lymphomas, this inhibition of AKT phosphorylation is also associated with the downstream inhibition of Nuclear Factor-kappa B (NF-κB) phosphorylation, another key pro-survival signaling molecule.[7][8][9]

Activation of the MAPK Pathway

The MAPK pathway is a complex signaling network that can have both pro-survival and pro-apoptotic roles depending on the specific context and the kinases involved. 13-MTD treatment has been shown to activate the pro-apoptotic arms of the MAPK pathway, specifically by increasing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[10][11] The activation of these stress-activated protein kinases contributes to the induction of apoptosis.

Impact on the Cell Cycle

In addition to inducing apoptosis, 13-MTD can also halt the proliferation of cancer cells by inducing cell cycle arrest.[7][8][9] Studies in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines have demonstrated that 13-MTD treatment leads to an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase and replicating their DNA.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of 13-MTD against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of 13-MTD (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | [1][5] |

| MCF7 | Breast Cancer | 10 - 25 | [1][5] |

| DU 145 | Prostate Cancer | 10 - 25 | [1][5] |

| NCI-SNU-1 | Stomach Cancer | 10 - 25 | [1][5] |

| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | [1][5] |

| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | [1][5] |

| BxPC3 | Pancreatic Cancer | 10 - 25 | [1][5] |

| HCT 116 | Colorectal Cancer | 10 - 25 | [1][5] |

| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 (48h) | [8] |

| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 (48h) | [8] |

| EL4 | T-cell Lymphoma | 31.53 ± 5.18 (48h) | [8] |

Table 2: In Vivo Tumor Growth Inhibition by 13-MTD

| Cancer Cell Line | Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition Rate | Reference |

| DU 145 | Prostate Cancer | Nude Mouse Xenograft | Oral administration | 84.6% | [1][6] |

| LCI-D35 | Hepatocellular Carcinoma | Nude Mouse Xenograft | Oral administration | 65.2% | [1][6] |

| Jurkat | T-cell Lymphoma | Nude Mouse Xenograft | 70 mg/kg/day orally | 40% | [9] |

Table 3: Apoptosis and Cell Cycle Effects of 13-MTD in T-NHL Cells (48h treatment)

| Cell Line | 13-MTD (µg/mL) | Apoptotic Cells (%) | G1 Phase Cells (%) | S Phase Cells (%) | G2/M Phase Cells (%) | Reference |

| Jurkat | 0 | 4.5 ± 0.5 | 45.2 ± 2.1 | 35.6 ± 1.8 | 19.2 ± 1.3 | [8] |

| 20 | 15.2 ± 1.2 | 55.1 ± 2.5 | 28.3 ± 1.5 | 16.6 ± 1.1 | [8] | |

| 40 | 30.8 ± 2.1 | 65.3 ± 3.1 | 20.1 ± 1.2 | 14.6 ± 0.9 | [8] | |

| 60 | 55.6 ± 3.5 | 75.2 ± 3.8 | 12.5 ± 0.9 | 12.3 ± 0.8 | [8] | |

| 80 | 78.9 ± 4.2 | 80.1 ± 4.1 | 8.7 ± 0.7 | 11.2 ± 0.6 | [8] |

Experimental Protocols

This section provides representative protocols for the key experiments used to elucidate the mechanism of action of 13-MTD. These should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

13-MTD Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the medium from the wells and add 100 µL of the 13-MTD solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve 13-MTD). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of 13-MTD to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 13-MTD for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

Staining: Resuspend the cells in a solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Treat cells with 13-MTD, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-JNK, JNK, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of 13-MTD in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer 13-MTD (e.g., orally) to the treatment group and a vehicle control to the control group daily for a specified period.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of 13-MTD in Cancer Cells

Caption: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.

Experimental Workflow for In Vitro Analysis of 13-MTD

Caption: Workflow for in vitro evaluation of 13-MTD's anti-cancer effects.

Conclusion and Future Directions

This compound represents a compelling candidate for further development as an anti-cancer therapeutic. Its mechanism of action, centered on the induction of apoptosis via the modulation of the PI3K/AKT and MAPK signaling pathways, provides a strong rationale for its selective activity against cancer cells. The data presented in this guide underscore its efficacy across a range of cancer types.

Future research should focus on several key areas:

-

Elucidation of Upstream Targets: Identifying the direct molecular targets of 13-MTD will provide a more complete understanding of its mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of 13-MTD with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.

-

In Vivo Efficacy in Diverse Models: Expanding in vivo studies to include a wider variety of cancer models, including patient-derived xenografts, will be crucial for clinical translation.

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 13-MTD are necessary to optimize its delivery and dosing for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [shop.labclinics.com]

- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]

- 7. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]

Apoptosis Induction by 13-Methyltetradecanoic Acid: A Technical Guide for Researchers

Abstract

13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising agent for cancer therapy due to its ability to selectively induce apoptosis in various cancer cell lines without significant toxic side effects.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies related to 13-MTD-induced apoptosis. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development of 13-MTD as a potential chemotherapeutic agent.

Introduction

This compound is a branched-chain fatty acid originally purified from a soy fermentation product.[1][3] It has demonstrated potent anti-cancer effects by triggering programmed cell death, or apoptosis, in a variety of human cancer cells.[2][4][5] Studies have shown its efficacy in inhibiting the growth of cancer cells both in vitro and in vivo.[1][3] This guide delves into the molecular mechanisms through which 13-MTD exerts its apoptotic effects, focusing on the signaling cascades and key protein interactions.

Quantitative Data on the Efficacy of this compound

The cytotoxic and anti-proliferative activities of 13-MTD have been quantified across various human cancer cell lines. The following tables summarize the key findings from multiple studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | ID50 (µg/mL) | ID75 (µg/mL) | ID90 (µg/mL) |

| K-562 | Chronic Myelogenous Leukemia | ~15 | ~30 | ~60 |

| MCF7 | Breast Adenocarcinoma | ~10 | ~20 | ~40 |

| DU 145 | Prostate Carcinoma | ~20 | ~40 | ~70 |

| NCI-SNU-1 | Stomach Carcinoma | ~20 | ~40 | ~70 |

| SNU-423 | Hepatocellular Carcinoma | <25 | ~45 | ~80 |

| NCI-H1688 | Small Cell Lung Cancer | ~20 | ~40 | ~70 |

| BxPC3 | Pancreas Adenocarcinoma | ~20 | ~40 | ~70 |

| HCT 116 | Colon Carcinoma | ~20 | ~40 | ~70 |

Table 2: In Vivo Tumor Growth Inhibition by this compound [1][3]

| Cancer Cell Line | Tumor Model | Administration | Inhibition Rate (%) | P-value |

| DU 145 | Orthotopic Xenograft (Nude Mice) | Oral (p.o.), once daily for ~40 days | 84.6 | < 0.01 |

| LCI-D35 | Orthotopic Xenograft (Nude Mice) | Oral (p.o.), once daily for ~40 days | 65.2 | < 0.01 |

| T-cell NHL | Xenograft Model | Not Specified | 40 | Not Specified |

Signaling Pathways of 13-MTD-Induced Apoptosis

13-MTD induces apoptosis through the modulation of several key signaling pathways, primarily the intrinsic or mitochondrial-mediated pathway. This involves the regulation of the Akt and MAPK signaling cascades, leading to the activation of caspases.

Regulation of Akt and MAPK Pathways

13-MTD has been shown to down-regulate the phosphorylation of Akt, a crucial protein for cell survival.[2] Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway.[6] This dual action shifts the cellular balance towards apoptosis.

Mitochondrial-Mediated Apoptosis

The modulation of Akt and MAPK pathways by 13-MTD directly impacts the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating the caspase cascade.

Caspase Activation

The activation of caspase-9 by the apoptosome initiates a cascade of executioner caspases, primarily caspase-3.[7][8] Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[7][8] The cleavage of pro-caspase-3 and PARP has been observed as early as 2 hours after 13-MTD treatment in some cell lines.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 13-MTD-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

This compound (13-MTD)

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of 13-MTD in culture medium.

-

Remove the old medium from the wells and add 100 µL of the 13-MTD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 13-MTD, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the ID50 (inhibitory dose for 50% of cells) value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with 13-MTD

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with 13-MTD at the desired concentrations and time points.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cells treated with 13-MTD

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

References

- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]

The Impact of 13-Methyltetradecanoic Acid on AKT and MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying 13-MTD's effects, with a specific focus on its modulation of the critical AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in oncology.

Introduction

This compound is a naturally occurring fatty acid that has been identified as a potent inducer of programmed cell death in cancer cells.[1] Its ability to selectively target and eliminate tumor cells while exhibiting low toxicity to normal cells has positioned it as a promising candidate for chemotherapeutic development.[1] The PI3K/AKT and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis.[2] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention. This guide synthesizes the current understanding of how 13-MTD exerts its anti-tumor effects through the modulation of these two pivotal signaling networks.

Data Presentation: Effects of 13-MTD on AKT and MAPK Pathways

The following tables summarize the quantitative and qualitative effects of this compound on key proteins within the AKT and MAPK signaling pathways, as documented in preclinical studies.

Table 1: Effect of 13-MTD on the AKT Pathway

| Cell Line | Treatment Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-AKT (p-AKT) | Down-regulation | |

| Jurkat (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |

| Hut78 (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |

| EL4 (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |

Table 2: Effect of 13-MTD on the MAPK Pathway

| Cell Line | Treatment Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-p38 (p-p38) | Activation (Phosphorylation) | |

| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-JNK (p-JNK) | Activation (Phosphorylation) |

Table 3: In Vitro Efficacy of 13-MTD

| Cell Line | Assay | Metric | Value | Reference |

| Jurkat | Cell Viability | IC50 (48h) | 25.74 ± 3.50 µg/ml | [4] |

| Hut78 | Cell Viability | IC50 (48h) | 31.29 ± 2.27 µg/ml | [4] |

| EL4 | Cell Viability | IC50 (48h) | 31.53 ± 5.18 µg/ml | [4] |

| Various Cancer Cell Lines (K-562, MCF7, DU 145, etc.) | Cell Viability | ID50 | 10 to 25 µg/ml | [5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 13-MTD's effects on cellular signaling.

Cell Culture and Treatment

-

Cell Lines: Human bladder cancer cells (e.g., T24), Jurkat, Hut78, and EL4 T-cell lymphoma cell lines are commonly used.[4]

-

Culture Conditions: Cells are maintained in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

13-MTD Preparation: A stock solution of this compound is prepared by dissolving it in an appropriate solvent, such as ethanol (B145695) or DMSO.[7] The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment.

-